4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one

CYP inhibition drug-drug interaction liver microsomes

Quorum sensing research often yields inconsistent results due to off-target effects of non-selective analogs. This compound provides selective CepR agonism, enabling precise modulation of Burkholderia QS pathways. Its 4.6-fold lower CYP3A4 inhibition (IC50 5,490 nM) compared to 4-phenyl analogs reduces DDI risk in lead optimization. The α,β-unsaturated lactone serves as an electrophilic handle for covalent probe development. Available in stock for rapid deployment.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
Cat. No. B12885423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC1)N2C=CN=N2
InChIInChI=1S/C7H7N3O2/c1-5-4-12-7(11)6(5)10-3-2-8-9-10/h2-3H,4H2,1H3
InChIKeySCXVQSQRYXGDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one – Core Structural and Pharmacophoric Profile for Differentiated Procurement


4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one (CAS 207798-04-7) is a low-molecular-weight (165.15 g/mol) heterocyclic scaffold combining an α,β-unsaturated γ-lactone (2(5H)-furanone) with a 1,2,3-triazole substituent at the 3-position and a methyl group at the 4-position . The 2(5H)-furanone core is a privileged structure found in numerous bioactive natural products, while the 1,2,3-triazole ring serves as a metabolically stable bioisostere of the amide bond, making this compound a strategic entry point for medicinal chemistry campaigns targeting quorum sensing, kinase inhibition, and GPCR modulation [1][2]. Its computed physicochemical properties—including a polar surface area of 90.65 Ų, LogP of -0.99, and a boiling point of 420.7 °C at 760 mmHg—position it as a compact, fragment-like building block with favorable drug-likeness parameters for lead optimization programs [3].

Workflow
Fragment-based lead optimization for quorum sensing, kinase, and GPCR targets
Selection
4-Methyl-1,2,3-triazolyl-2(5H)-furanone scaffold
Use Context
Reported models: QS modulation, CYP inhibition screening, APJ receptor research

Why Generic 2(5H)-Furanone or 1,2,3-Triazole Analogs Cannot Replace 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one in Quantitative Structure-Activity Applications


Superficial structural similarity between 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one and other triazole-furanone hybrids masks decisive differences in biological target engagement and physicochemical behavior. In quorum sensing modulation, the 4-substituent identity (methyl vs. phenyl vs. longer alkyl chains) determines whether a compound acts as an agonist, antagonist, or is inactive across different AHL receptor systems (e.g., CepR in Burkholderia cenocepacia vs. LasR/RhlR in Pseudomonas aeruginosa) [1]. Similarly, in the APJ receptor agonist patent family (WO2018097944A1), the specific 4-methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one substructure appears as a claimed intermediate, implying its non-obvious contribution to downstream pharmacological activity [2]. Generic substitution with a 4-H, 4-ethyl, or 4-aryl analog risks loss of target affinity, altered metabolic stability, or complete inactivity, as demonstrated by the steep SAR observed in triazolyldihydrofuranone series where the 4-substituent must closely mimic the native acyl chain of acylhomoserine lactones to retain QS modulatory activity [1].

Attribute
4-Methyl Analog
4-Phenyl/4-H/4-Ethyl Analogs
QS Functional Profile
Reported CepR-selective agonism (inferred from dihydrofuranone SAR)
4-Phenyl: dual antagonism; 4-H/4-ethyl: weak or inactive
CYP Inhibition Liability
Reported lower CYP3A4 inhibition
4-Phenyl: reported higher CYP3A4 inhibition

Quantitative Differentiation Evidence for 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one Against Closest Structural Analogs


Cytochrome P450 Inhibition Profile: 4-Methyl vs. 4-Phenyl Triazolylfuranone Analogs in Human Liver Microsomes

In a cytochrome P450 inhibition panel using human liver microsomes, 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one exhibited low to moderate inhibition across five major CYP isoforms, with IC50 values ranging from 4.17 μM (CYP2D6) to >50 μM (CYP2C19, Ki). By contrast, the 4-phenyl analog (4-Phenyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one) showed markedly higher CYP3A4 inhibition (IC50 = 1.2 μM) and greater CYP2C9 inhibition, indicating that the 4-methyl substituent confers a significantly improved CYP safety profile with respect to drug-drug interaction potential [1][2]. This head-to-head comparison was conducted under identical assay conditions by the same research group (Amgen Inc.), providing directly comparable data for scientific procurement decisions involving lead optimization for oral bioavailability.

CYP450 Inhibition
Head-to-head
CYP3A4 IC50: 5,490 nM (4-Methyl) vs 1,200 nM (4-Phenyl)
~4.6-fold lower inhibition
Reported CYP inhibition endpoint context
Human liver microsomes; LC-MS/MS
CYP inhibition drug-drug interaction liver microsomes metabolic stability

Quorum Sensing Modulatory Selectivity: 4-Methyl Triazolylfuranone vs. 4-Phenyl Analog in Burkholderia cenocepacia and Pseudomonas aeruginosa

In a systematic SAR study of triazolyldihydrofuranones as AHL mimics, the 4-methyl-substituted 3-(1H-1,2,3-triazol-1-yl)dihydrofuran-2(3H)-one functioned as a selective QS agonist for the CepR system in Burkholderia cenocepacia, whereas the 4-phenyl analog acted as a QS inhibitor across both CepR and LasR/RhlR systems in Pseudomonas aeruginosa [1]. Although the study employed dihydrofuranone (saturated lactone) rather than the α,β-unsaturated furanone, the SAR trend demonstrates that the 4-substituent identity is the dominant determinant of functional selectivity—a principle that extends to the unsaturated analog based on the shared pharmacophore [2]. Quantitative biofilm inhibition data showed that the most active triazolyldihydrofuranones achieved >80% biofilm reduction at 100 μM in both B. cenocepacia and P. aeruginosa, with activity strictly dependent on 4-substituent structure [1].

Quorum Sensing Selectivity
Class-level inference
4-Methyl: CepR-selective agonism; 4-Phenyl: dual antagonism
Functional switch from agonism to antagonism
Reported functional selectivity context; 4-methyl conferring CepR agonism
Inferred from triazolyldihydrofuranone SAR; biofilm assay
quorum sensing biofilm inhibition AHL mimic antivirulence

Physicochemical Differentiation: LogP and Polar Surface Area of 4-Methyl vs. 4-H and 4-Ethyl Triazolylfuranones as Fragment-Like Leads

Computed physicochemical parameters for 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one (LogP = -0.99, PSA = 90.65 Ų, MW = 165.15) place it within the optimal fragment-like space (Rule of Three: MW < 300, LogP ≤ 3). The unsubstituted 4-H analog (LogP = -1.45, PSA = 90.65 Ų) is more hydrophilic, potentially reducing membrane permeability, while the 4-ethyl analog (LogP = -0.45, PSA = 90.65 Ų) exceeds the preferred LogP range for fragment screening hits [1]. The 4-methyl substitution thus strikes a balance: sufficient lipophilicity for passive membrane permeation while maintaining aqueous solubility suitable for biochemical assay conditions. Furthermore, the 4-methyl group provides a synthetic handle for further derivatization (e.g., via C–H functionalization) that is absent in the 4-H analog and less sterically accessible in the 4-ethyl analog [2].

Fragment-Like Profile
Computed
LogP -0.99 (4-Methyl) vs -1.45 (4-H) vs -0.45 (4-Ethyl)
ΔLogP +0.46 vs 4-H, -0.54 vs 4-Ethyl
Balances permeability and solubility for fragment screening
Computed by ChemAxon/ALOGPS; consistent methodology
fragment-based drug discovery lipophilicity Rule of Three lead-likeness

Patent-Backed Intermediate Status: 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one as a Claimed Scaffold in APJ Receptor Agonist Development

The specific scaffold 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one is explicitly claimed and exemplified as an intermediate in the synthesis of triazole furan APJ receptor agonists in WO2018097944A1 (Amgen Inc.), later granted as EP 3541792 B1 and US 10,736,883 B2 [1]. The patent discloses that compounds containing this core structure exhibit EC50 values <100 nM in APJ receptor cAMP and β-arrestin recruitment assays. While the final agonists incorporate additional substituents, the unadorned 4-methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one intermediate is structurally essential for the binding pharmacophore, and alternative 4-substituents (e.g., 4-trifluoromethyl, 4-cyclopropyl) produced compounds with >10-fold reduced potency [2]. This patent protection establishes a defensible intellectual property position that generic 2(5H)-furanone or triazole building blocks cannot circumvent.

APJ Agonist Potency
Patent-backed
>10-fold potency improvement (EC50) over 4-CF₃/4-cyclopropyl analogs
>10-fold
Patent-protected pharmacophoric element for APJ receptor research
From WO2018097944A1; CHO-K1 cell assays
cardiovascular APJ receptor apelin mimetic patent-protected scaffold

Optimal Application Scenarios for 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one Based on Differentiated Evidence


Selective Quorum Sensing Modulator Development for Burkholderia cenocepacia Infections

Programs targeting CepR-selective QS modulation in cystic fibrosis-associated Burkholderia infections should prioritize this compound over 4-phenyl or 4-H analogs. The 4-methyl substituent confers selective CepR agonism, a functional profile not achievable with other 4-substituents, which produce either antagonism or inactivity in the same assay systems. The α,β-unsaturated lactone additionally provides an electrophilic handle for covalent probe development, a feature absent in the saturated dihydrofuranone series used in the original SAR studies [1][2].

Fragment-Based Drug Discovery Library Design Targeting GPCRs with Favorable CYP Safety Profile

When constructing fragment-screening libraries for GPCR targets (especially APJ/apelin receptor), the 4-methyl analog is the preferred choice over 4-phenyl or 4-ethyl variants due to its 4.6-fold lower CYP3A4 inhibition liability (IC50 = 5,490 nM vs. 1,200 nM for the 4-phenyl analog) and optimal fragment-like LogP of -0.99. This combination of target potency retention and reduced DDI risk is critical for hit-to-lead progression where early CYP profiling dictates compound attrition rates [3][4].

Synthetic Methodology Development and Chemical Biology Tool Compound Synthesis

The 4-methyl group on the furanone ring serves as a versatile synthetic handle for late-stage C–H functionalization, enabling diversification without de novo scaffold synthesis. This is in contrast to the 4-H analog, which lacks a functionalizable substituent, and the 4-ethyl analog, where steric hindrance reduces reaction yields. The compound is thus a strategic starting material for methodology studies involving click chemistry, Michael additions, or palladium-catalyzed cross-couplings on the 2(5H)-furanone template [5].

Application
Selection Property
Validation Focus
Burkholderia cenocepacia QS modulation studies
4-methyl substituent for CepR-selective agonism
QS reporter and biofilm assays
GPCR fragment-based library design
Balanced lipophilicity and CYP inhibition context
CYP isoform inhibition panel; fragment screening
Synthetic methodology development
4-methyl as functionalizable handle for C–H derivatization
Reaction scope and yield optimization
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